![molecular formula C30H52O23S B1422793 Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside CAS No. 90214-99-6](/img/structure/B1422793.png)

Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

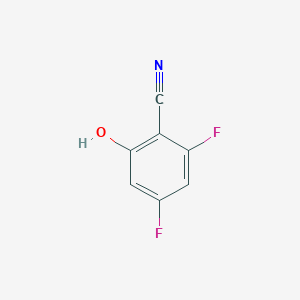

This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. Glycosides play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis .

Synthesis Analysis

The synthesis of complex glycosides often involves glycosylation reactions, where a glycosyl donor is reacted with an acceptor molecule in the presence of a catalyst . The stereoselectivity of these reactions can often be influenced by the choice of protecting groups and reaction conditions .Molecular Structure Analysis

Glycosides are typically composed of a sugar molecule (the glycone) bound to another molecule (the aglycone) via a glycosidic bond . The exact structure can vary widely depending on the identities of the glycone and aglycone, and the location and configuration of the glycosidic bond .Chemical Reactions Analysis

Glycosides can undergo hydrolysis to break the glycosidic bond, yielding the constituent sugar and aglycone . The rate and selectivity of this reaction can be influenced by factors such as pH and the presence of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of a glycoside can depend on factors such as the identities of the glycone and aglycone, and the nature of the glycosidic bond . For example, glycosides can vary in their solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Hyaluronic Acid-Related Saccharides Synthesis : A study by Slaghek et al. (1994) explored the synthesis of di-, tri-, and tetra-saccharides with structures similar to hyaluronic acid. These saccharides included elements like N-acetylglucosamine and were key in understanding the polysaccharide structure of hyaluronic acid (Slaghek, Nakahara, Ogawa, Kamerling, & Vliegenthart, 1994).

Biotechnology and Alpha-Glucosidase Inhibitors : Wehmeier & Piepersberg (2004) discussed the alpha-glucosidase inhibitor acarbose, a complex carbohydrate structure produced through large-scale fermentation. This study provides insights into the biotechnological applications of complex carbohydrates in medical therapies (Wehmeier & Piepersberg, 2004).

Chromatographic Separation using Monosaccharides : Schulze & König (1986) investigated the use of isothiocyanato-D-glucopyranosides for chromatographic separation, demonstrating the utility of complex carbohydrates in analytical chemistry (Schulze & König, 1986).

Chemistry of Maltose : Khan (1981) focused on maltose, a reducing disaccharide similar in structure to complex carbohydrates like Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside. This study provided insights into the reactions and derivatives of such carbohydrates (Khan, 1981).

Applications in Biotechnology and Pharmaceuticals

Lipopolysaccharide Synthesis : Ekelöf & Oscarson (1996) synthesized complex oligosaccharide structures related to lipopolysaccharides, highlighting the importance of carbohydrates in understanding bacterial polysaccharides and their potential pharmaceutical applications (Ekelöf & Oscarson, 1996).

Enzymatic Activity and Inhibition : Damager et al. (1999) synthesized a branched nonasaccharide to study enzymes involved in starch biosynthesis and degradation. This research underlines the role of complex carbohydrates in enzymology (Damager, Olsen, Møller, & Motawia, 1999).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O23S/c1-45-14(34)2-4-54-5-3-46-27-23(43)19(39)25(11(7-32)49-27)53-30-24(44)20(40)26(12(8-33)50-30)52-29-22(42)18(38)16(36)13(51-29)9-47-28-21(41)17(37)15(35)10(6-31)48-28/h10-13,15-33,35-44H,2-9H2,1H3/t10-,11-,12-,13-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTPIJALRAGUNO-RVVKZAMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)

![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)